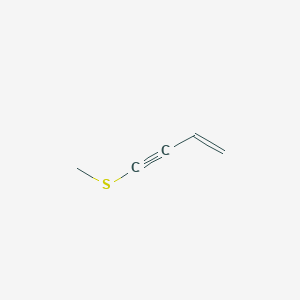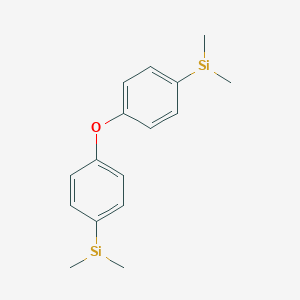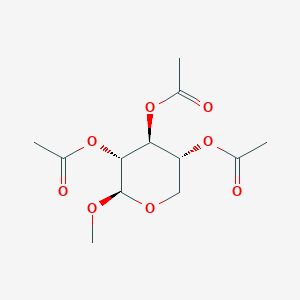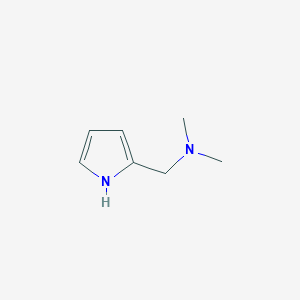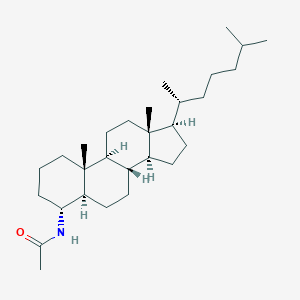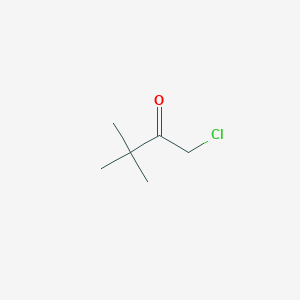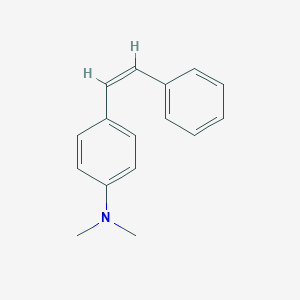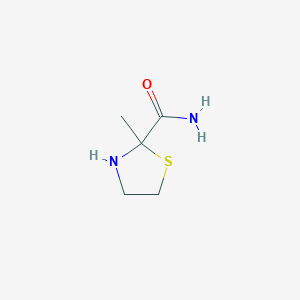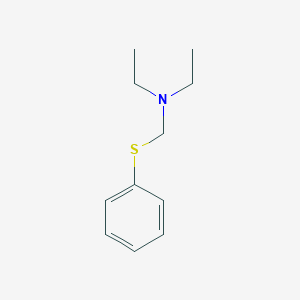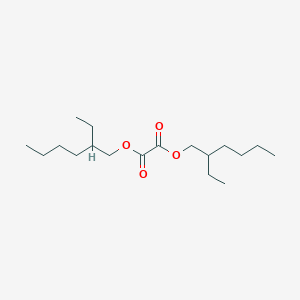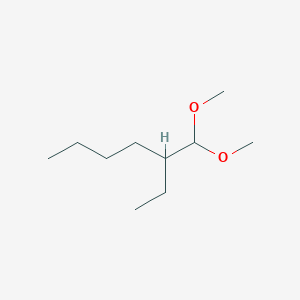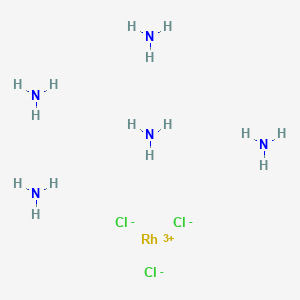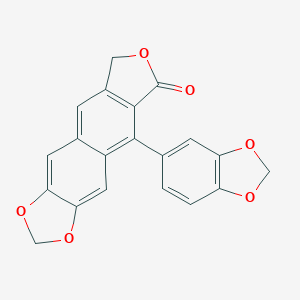
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Trifluoroacetyl-3,5-xylidine or TFA-3,5-Xylidine. In
Mécanisme D'action
The mechanism of action of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an accumulation of neurotransmitters, resulting in the disruption of the nervous system in insects.
Effets Biochimiques Et Physiologiques
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial: This compound has been shown to have antimicrobial activity against various bacteria and fungi.
2. Anti-inflammatory: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been shown to have anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Neurotoxicity: This compound has been shown to be toxic to insects, causing paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity, making it suitable for various research applications.
2. Stability: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is stable under various conditions, making it easy to handle and store.
3. Low Cost: The synthesis of this compound is relatively inexpensive, making it accessible to researchers.
Some of the limitations of this compound for lab experiments include:
1. Toxicity: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is toxic to insects and may have harmful effects on other organisms.
2. Limited Research: There is limited research available on the safety and toxicity of this compound, making it difficult to use in certain research applications.
Orientations Futures
There are several future directions for the research of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro-. Some of these directions include:
1. Development of new pesticides: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has shown promising results as a pesticide. Further research could lead to the development of new, more effective pesticides.
2. Drug development: This compound has shown antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Safety and Toxicity: More research is needed to determine the safety and toxicity of this compound, especially in regards to its effects on humans and the environment.
Conclusion
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound that has potential applications in various fields, including pesticides, pharmaceuticals, and analytical chemistry. Its mechanism of action is not fully understood, but it has been shown to have antimicrobial, anti-inflammatory, and neurotoxic effects. While it has several advantages for lab experiments, such as high purity and stability, it also has limitations, including toxicity and limited research. Future research directions include the development of new pesticides and drugs, as well as further studies on its safety and toxicity.
Méthodes De Synthèse
The synthesis of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- involves the reaction of 3,5-dimethylphenylamine with trifluoroacetic anhydride. This reaction takes place in the presence of a catalyst, such as sulfuric acid or acetic acid. The resulting product is then purified using various techniques, including recrystallization, column chromatography, and distillation.
Applications De Recherche Scientifique
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been used in various scientific research applications, including:
1. Pesticide: This compound has been studied for its potential use as a pesticide. It has been shown to have insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies.
2. Pharmaceutical: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been investigated for its potential use in the pharmaceutical industry. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Analytical Chemistry: This compound has been used as a reagent in analytical chemistry. It has been shown to be effective in the analysis of various compounds, including amino acids, peptides, and proteins.
Propriétés
Numéro CAS |
14818-53-2 |
|---|---|
Nom du produit |
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro- |
Formule moléculaire |
C10H10F3NO |
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-7(2)5-8(4-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
MWOCTDLHKWELSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C(F)(F)F)C |
Autres numéros CAS |
14818-53-2 |
Synonymes |
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



